4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione
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Overview
Description
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. . The presence of the ethoxyphenyl group in the structure enhances its chemical properties, making it a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenyl isocyanate with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Hydroxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione: Contains a hydroxy group, leading to different chemical properties and biological activities.
Uniqueness
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
96567-02-1 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-8-5-3-7(4-6-8)13-9(14)11-12-10(13)15/h3-6H,2H2,1H3 |
InChI Key |
UMVJTPNLBZXVKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)N=NC2=O |
Origin of Product |
United States |
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